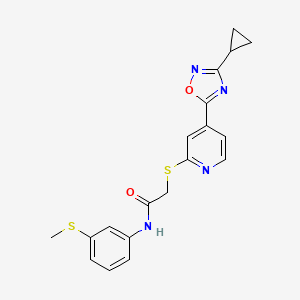

2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S2/c1-26-15-4-2-3-14(10-15)21-16(24)11-27-17-9-13(7-8-20-17)19-22-18(23-25-19)12-5-6-12/h2-4,7-10,12H,5-6,11H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRBSSFATSKQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

- A pyridine ring substituted with a cyclopropyl oxadiazole moiety.

- A thioether linkage connecting the pyridine to an acetamide group.

- A methylthio substituent on the phenyl ring.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways. Inhibitors targeting receptor tyrosine kinases (RTKs), such as DDR1, have shown promise in reducing tumor growth and metastasis .

Antimicrobial Activity

Compounds containing the oxadiazole moiety have demonstrated antimicrobial effects against various pathogens. The specific compound has not been extensively tested; however, related derivatives have shown:

- In vitro Activity : Effective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL .

Case Studies

Several case studies highlight the effectiveness of similar compounds in preclinical models:

- Study on DDR1 Inhibition :

- Antimicrobial Efficacy :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural variations among analogs include:

- Heterocyclic Core : The target compound’s 1,2,4-oxadiazole contrasts with thiadiazole () and triazole () rings in analogs.

- Substituents : Cyclopropyl (target) vs. cyclopropoxy () and allyl/phenyl ().

- Sulfur-Containing Groups : Methylthio (target) vs. thioether linkages in other acetamides.

Table 1: Structural and Physicochemical Comparison

Pharmacological Implications

- Oxadiazole vs. Thiadiazole : The oxadiazole’s electron-withdrawing nature may improve metabolic stability compared to thiadiazole, though the latter’s macrofilaricidal activity () suggests sulfur position critically influences target binding .

- Methylthio Group: The methylthio substituent in the target compound increases lipophilicity (vs.

Physicochemical Properties

- Solubility : The target compound’s methylthio group reduces aqueous solubility compared to cyclopropoxy analogs but may improve oral bioavailability.

- Molecular Weight : All analogs fall within drug-like ranges (<500 g/mol), but the triazole derivative (426.56 g/mol) approaches the upper limit for optimal bioavailability .

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,2,4-oxadiazole ring and subsequent functionalization. A general approach includes:

- Step 1 : Cyclocondensation of nitrile derivatives with hydroxylamine to form the oxadiazole core .

- Step 2 : Thioetherification of the pyridine moiety using sulfur-containing reagents (e.g., thiourea or Lawesson’s reagent) .

- Step 3 : Acetamide coupling via nucleophilic acyl substitution, often using chloroacetyl chloride and triethylamine as a base .

Q. Optimization Strategies :

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the oxadiazole and thioacetamide groups. For example, H NMR should show distinct peaks for cyclopropyl protons (~1.0–1.5 ppm) and methylthio groups (~2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] at m/z calculated for CHNOS: 423.0952) .

- Infrared Spectroscopy (IR) : Identify carbonyl stretches (~1650–1700 cm) and C-S bonds (~600–700 cm) .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be resolved?

Contradictions often arise from assay-specific conditions (e.g., pH, solvent, cell lines). Methodological solutions include:

- Orthogonal Assays : Validate results using both in vitro (e.g., enzyme inhibition) and in silico (molecular docking) approaches .

- Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to maintain compound stability in aqueous media .

- Metabolite Screening : Identify degradation products via LC-MS to rule off-target effects .

Example Table : Bioactivity Comparison in Different Assays

| Assay Type | Observed Activity (IC) | Possible Confounding Factor |

|---|---|---|

| Enzyme Inhibition (μM) | 0.5 ± 0.1 | High DMSO concentration (≥1%) |

| Cell-Based (μM) | 5.2 ± 0.3 | Low membrane permeability |

Q. What strategies improve this compound’s solubility and bioavailability?

- Structural Modifications : Introduce polar groups (e.g., -OH, -COOH) on the pyridine or phenyl rings without disrupting pharmacophores .

- Prodrug Design : Mask the methylthio group as a sulfoxide or sulfone for enhanced solubility .

- Nanoparticle Formulation : Use liposomal encapsulation to improve biodistribution .

Q. How can crystallography resolve ambiguities in the compound’s 3D structure?

- Single-Crystal X-ray Diffraction (SC-XRD) : Employ SHELX programs (SHELXL for refinement) to determine bond lengths/angles, especially for the oxadiazole and thioether linkages .

- Key Parameters :

Methodological Challenges & Data Interpretation

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Core Modifications : Synthesize analogs with variations in the cyclopropyl, oxadiazole, or methylthio groups .

- Biological Testing : Prioritize assays relevant to hypothesized targets (e.g., kinase inhibition for anticancer activity) .

- Data Analysis : Use multivariate regression to correlate substituent electronic properties (Hammett constants) with activity .

Q. What are best practices for resolving synthetic byproducts or impurities?

- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., oxidation of methylthio to methylsulfonyl) .

- Reaction Quenching : Add scavengers (e.g., thiourea for excess iodine) to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.